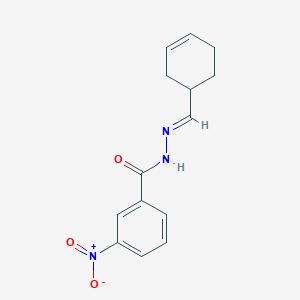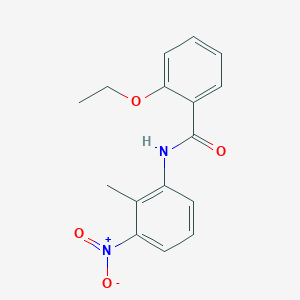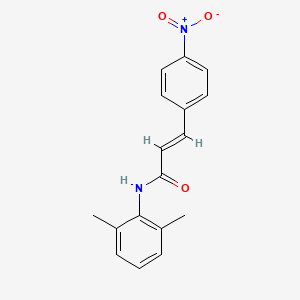![molecular formula C21H34N2O2 B5796466 2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B5796466.png)
2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-acetyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound is commonly referred to as "APDP" and is synthesized through a multi-step process, which will be discussed in detail below. In
Mechanism of Action
The mechanism of action of APDP is not fully understood, but it is believed to work through a variety of pathways. It has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. Additionally, APDP has been shown to protect against oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
APDP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce levels of reactive oxygen species, and protect against oxidative damage. Additionally, APDP has been shown to decrease levels of pro-inflammatory cytokines and inhibit the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of using APDP in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, APDP has been shown to have a wide range of potential therapeutic applications, which makes it a versatile compound for research. However, one limitation of using APDP in lab experiments is that it can be difficult to work with due to its low solubility in water and other common solvents.
Future Directions
There are several future directions for research on APDP. One area of interest is the development of APDP-based drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of APDP and its potential use as an anti-inflammatory and anti-cancer agent. Finally, research is needed to develop more efficient synthesis methods for APDP and to improve its solubility in common solvents.
Synthesis Methods
The synthesis of APDP involves a multi-step process that begins with the reaction of 4,6-di-tert-butylcatechol with acetic anhydride to form 4,6-di-tert-butyl-1,2-diacetoxybenzene. This intermediate is then reacted with piperazine and formaldehyde to form APDP. The yield of this reaction is typically around 50%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
APDP has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have antioxidant and neuroprotective properties, which may help to prevent or slow the progression of these diseases. Additionally, APDP has been investigated for its potential use as an anti-inflammatory and anti-cancer agent.
properties
IUPAC Name |
1-[4-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-15(24)23-10-8-22(9-11-23)14-16-12-17(20(2,3)4)13-18(19(16)25)21(5,6)7/h12-13,25H,8-11,14H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVGSMOZBAFBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421533 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-yl)-2,5-pyrrolidinedione](/img/structure/B5796389.png)

![4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5796411.png)

![1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5796436.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B5796450.png)

![6-chloro-7-[(4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5796477.png)

